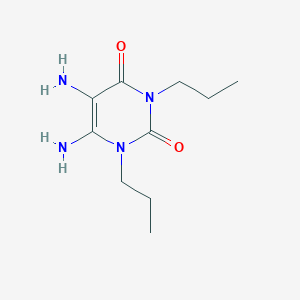

5,6-Diamino-1,3-dipropyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diamino-1,3-dipropylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMBOONGPUFHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408297 | |

| Record name | 5,6-Diamino-1,3-dipropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81250-34-2 | |

| Record name | 5,6-Diamino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81250-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diamino-1,3-dipropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81250-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-Diamino-1,3-dipropyluracil chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5,6-Diamino-1,3-dipropyluracil

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, synthesis protocols, reactivity, and applications, grounding all claims in verifiable scientific sources.

Core Compound Overview

This compound (DADPU) is a derivative of uracil, a fundamental component of ribonucleic acid.[1] Its structure is characterized by a pyrimidine ring with two propyl groups at positions 1 and 3, and two adjacent amino groups at positions 5 and 6. This unique arrangement of functional groups, particularly the vicinal diamines, makes DADPU a highly versatile precursor for the synthesis of complex fused heterocyclic systems.[2][3] These resulting structures, such as xanthines and pteridines, are often investigated for significant biological activities, positioning DADPU as a valuable intermediate in medicinal chemistry and drug discovery.[2][4]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 81250-34-2 | [5][6] |

| Molecular Formula | C₁₀H₁₈N₄O₂ | [5][6] |

| Molecular Weight | 226.28 g/mol | [5][6] |

| Appearance | Solid, Powder, or Crystal; White to Yellow/Orange | [7][8] |

| Melting Point | 128-132 °C | [5] |

| Solubility | Soluble in Dichloromethane, DMF, Methanol | [8] |

| SMILES String | CCCN1C(N)=C(N)C(=O)N(CCC)C1=O | [5] |

| InChI Key | SVMBOONGPUFHRA-UHFFFAOYSA-N | [5] |

Spectroscopic Profile

While specific spectra for DADPU require experimental acquisition, its structural features allow for a reliable prediction of its spectroscopic characteristics, which are essential for its identification and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the propyl chains: a triplet for the terminal methyl (CH₃) protons, a multiplet (likely a sextet) for the central methylene (CH₂) protons, and another triplet for the methylene protons attached to the nitrogen atoms. The two amino groups (NH₂) at the C5 and C6 positions would likely appear as two separate, broad singlets, whose chemical shifts can be sensitive to solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum will feature signals for the carbonyl carbons (C2 and C4) of the uracil ring at the downfield region. Signals for the olefinic carbons C5 and C6 will also be present, along with three distinct signals for the three different carbons of the n-propyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups. Key expected absorptions include strong N-H stretching bands for the primary amino groups (typically in the 3200-3400 cm⁻¹ range), strong C=O stretching bands for the two carbonyl groups in the uracil ring (around 1650-1710 cm⁻¹), and C-N stretching vibrations.[9]

-

Mass Spectrometry: In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound, 226.28.

Synthesis and Purification

The synthesis of this compound is typically achieved through a reliable two-step process starting from 6-amino-1,3-dipropyluracil. This pathway involves the introduction of a nitroso group at the C5 position, followed by its chemical reduction to an amino group.

Diagram 1: Synthesis Pathway of DADPU

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-Diamino-1,3-dimethyluracil|CAS 5440-00-6 [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 5,6-二氨基-1,3-二甲基尿嘧啶 水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5,6-二氨基-1,3-二丙基脲嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 5,6-Diamino-1,3-dipropyluracil: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Key Building Block for Adenosine A₁ Receptor Antagonists

5,6-Diamino-1,3-dipropyluracil is a pivotal heterocyclic building block in the field of medicinal chemistry. Its strategic importance lies primarily in its role as a precursor to a class of compounds known as 8-substituted xanthines. These xanthine derivatives have been extensively investigated and identified as potent and selective antagonists of the adenosine A₁ receptor, a G protein-coupled receptor implicated in a variety of physiological processes. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, a detailed, field-proven synthesis protocol, and its critical application in the development of therapeutic agents targeting the adenosine A₁ receptor. For researchers, scientists, and drug development professionals, understanding the nuances of this compound is essential for the rational design and synthesis of novel drug candidates.

This guide distinguishes between the free base form of the compound and its more commonly handled hydrochloride salt, providing specific data for each where applicable.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe use in a laboratory setting. The data presented below has been consolidated from various supplier and safety data sheets.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 81250-34-2[1] | 324002-49-5 |

| Molecular Formula | C₁₀H₁₈N₄O₂[1] | C₁₀H₁₈N₄O₂ · HCl[2] |

| Molecular Weight | 226.28 g/mol [1] | 262.74 g/mol [2] |

| Appearance | Solid[1] | White to light yellow/orange powder or crystals[2] |

| Melting Point | 128-132 °C[1] | Not specified |

| Purity | Typically ≥97%[1] | Typically >98.0% (HPLC)[2] |

| SMILES | CCCN1C(N)=C(N)C(=O)N(CCC)C1=O[1] | CCCN1C(=C(C(=O)N(C1=O)CCC)N)N.Cl |

| InChI Key | SVMBOONGPUFHRA-UHFFFAOYSA-N[1] | Not specified |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

Hazard Classifications: [1]

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Signal Word: Warning[1]

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [1]

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety glasses with side-shields, and chemical-resistant gloves.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a well-established multi-step process. The overall workflow involves the initial formation of a 6-aminouracil ring system, followed by nitrosation at the 5-position, and concluding with the reduction of the nitroso group to an amine. This section provides a detailed, three-step experimental protocol.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 6-Amino-1,3-dipropyluracil

The initial and crucial step is the condensation of 1,3-dipropylurea with cyanoacetic acid to form the pyrimidine ring of 6-amino-1,3-dipropyluracil. This reaction is typically carried out in the presence of a dehydrating agent like acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add dehydrated cyanoacetic acid. Cool the flask to 6-8 °C using an ice bath.

-

Addition of Reagents: While maintaining the temperature, add acetic anhydride and a suitable condensing agent (e.g., dicyclohexylcarbodiimide). Begin stirring the mixture.

-

Condensation: Slowly add 1,3-dipropylurea to the reaction mixture. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Reaction Progression: Allow the reaction to proceed in stages, first at a lower temperature (e.g., 15-18 °C) and then allowing it to warm to a slightly higher temperature (e.g., 28-30 °C) to ensure completion.

-

Work-up and Isolation: Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up. This typically involves filtration to remove any precipitated by-products, followed by neutralization with a base (e.g., sodium hydroxide solution) to precipitate the 6-amino-1,3-dipropyluracil. The solid product is then collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil

The second step involves the nitrosation of the 5-position of the uracil ring. This is an electrophilic substitution reaction using a nitrosating agent, typically generated in situ from sodium nitrite and an acid.

Experimental Protocol:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a mixture of 6-amino-1,3-dipropyluracil and water.

-

Addition of Nitrite: Add a solution of sodium nitrite in water to the mixture.

-

Acidification: Cool the mixture in an ice bath and slowly add a strong acid, such as hydrochloric acid. The color of the reaction mixture will typically change, indicating the formation of the nitroso compound.

-

Product Isolation: The resulting 6-amino-1,3-dipropyl-5-nitrosouracil often precipitates from the reaction mixture as a colored solid. Collect the product by filtration and wash with cold water. The moist product is often used directly in the next step without extensive drying.

Step 3: Reduction to this compound

The final step is the reduction of the 5-nitroso group to a primary amine, yielding the desired this compound. A common and effective reducing agent for this transformation is sodium dithionite.

Experimental Protocol:

-

Suspension of Nitroso Compound: Suspend the crude 6-amino-1,3-dipropyl-5-nitrosouracil from the previous step in water in a reaction flask.

-

Reduction: While stirring, add sodium dithionite portion-wise to the suspension. The reaction is often accompanied by a color change as the nitroso compound is reduced. Continue adding the reducing agent until the starting material's color is completely discharged.

-

Basification and Precipitation: Treat the resulting slurry with a concentrated solution of sodium hydroxide to precipitate the product.

-

Isolation and Purification: Cool the mixture and collect the solid this compound by filtration. Wash the product with water and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Application in Drug Discovery: A Gateway to Adenosine A₁ Receptor Antagonists

The primary and most significant application of this compound is its use as a versatile intermediate for the synthesis of 8-substituted xanthine derivatives. These compounds are of high interest in drug discovery due to their potent and selective antagonism of the adenosine A₁ receptor.

Therapeutic Rationale for Adenosine A₁ Receptor Antagonism

The adenosine A₁ receptor is widely distributed throughout the body and is involved in regulating various physiological functions. In the cardiovascular system, its activation can lead to a decrease in heart rate and cardiac contractility.[3] In the kidneys, A₁ receptor activation promotes sodium reabsorption and vasoconstriction of the afferent arterioles, leading to a reduction in the glomerular filtration rate.[3][4]

In pathological conditions such as heart failure, the body's compensatory mechanisms can lead to elevated adenosine levels, exacerbating the condition.[5] Therefore, blocking the adenosine A₁ receptor with a selective antagonist has emerged as a promising therapeutic strategy. Potential therapeutic applications for A₁ receptor antagonists include:

-

Heart Failure: By blocking the effects of adenosine, A₁ antagonists can improve cardiac output and promote diuresis, helping to alleviate fluid overload.[5][6]

-

Cardiorenal Syndrome: These agents can help to break the vicious cycle of worsening cardiac and renal function by improving renal blood flow and promoting sodium and water excretion.[3][7][8]

-

Neurological Disorders: A₁ receptor antagonists are being investigated for their potential in conditions like Parkinson's disease and epilepsy due to their ability to modulate neurotransmitter release.[5]

Synthesis of 8-Substituted Xanthines

This compound provides a convenient scaffold for the construction of the xanthine ring system. The two adjacent amino groups at the 5 and 6 positions are reactive sites for cyclization reactions with various electrophiles. A common synthetic route involves the condensation of this compound with a carboxylic acid or an aldehyde followed by oxidative cyclization.

Figure 2: General scheme for the synthesis of 8-substituted xanthines.

Experimental Example: Synthesis of 1,3-Dipropyl-8-(4-nitrophenyl)xanthine [9]

-

A mixture of 1,3-dipropyl-5,6-diaminouracil, 4-nitrobenzaldehyde, and a catalytic amount of acetic acid in absolute ethanol is heated at reflux. This initial step forms an imine intermediate (a Schiff base).

-

The intermediate is then treated with an oxidizing agent, such as diethyl azodicarboxylate, in a suitable solvent like toluene at elevated temperatures to effect the cyclization to the xanthine ring system.

-

The final product, 1,3-dipropyl-8-(4-nitrophenyl)xanthine, can be isolated by precipitation and purified by recrystallization.

Table 2: Examples of 8-Substituted Xanthines with Adenosine A₁ Receptor Affinity

| 8-Substituent | Compound Name | Adenosine A₁ Receptor Affinity (Kᵢ) | Selectivity | Reference |

| Cyclopentyl | 8-Cyclopentyl-1,3-dipropylxanthine (CPX) | ~1.2 nM | High A₁ selectivity | [9] |

| 2-(5,6-Epoxynorbornyl) | CVT-124 (ENX) | 0.45 nM (human) | ~2400-fold vs A₂a | [6] |

| Phenyl | 8-Phenyl-1,3-dipropylxanthine | Potent A₁ antagonist | Varies with substitution | [10] |

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its well-defined synthesis and its role as a key precursor to potent and selective adenosine A₁ receptor antagonists make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a detailed and practical synthesis protocol, and a clear rationale for its application in the pursuit of novel therapeutics for cardiovascular, renal, and neurological disorders. By understanding the chemistry and utility of this important building block, researchers are better equipped to design and create the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Adenosine A1 receptor antagonists and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are A1R antagonists and how do they work? [synapse.patsnap.com]

- 6. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 5,6-Diamino-1,3-dipropyluracil

This guide provides a comprehensive technical overview of 5,6-diamino-1,3-dipropyluracil, a key heterocyclic building block in medicinal and materials chemistry. As a substituted diaminouracil, its unique molecular architecture serves as a versatile scaffold for the synthesis of a diverse array of fused heterocyclic systems, most notably xanthine derivatives with significant pharmacological activities. This document delves into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its primary applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a pyrimidine derivative characterized by a uracil core substituted with two amino groups at the 5 and 6 positions and two propyl groups at the 1 and 3 nitrogen atoms. The presence of the electron-donating amino groups and the lipophilic propyl chains significantly influences its chemical reactivity and solubility.

The core of the molecule is the pyrimidine-2,4(1H,3H)-dione ring. The two amino groups attached to the C5-C6 double bond are nucleophilic and are the primary sites of reactivity for cyclization reactions. The N-propyl groups enhance the molecule's solubility in organic solvents compared to its unsubstituted or N-methylated counterparts, which can be advantageous for certain synthetic transformations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 81250-34-2 | [2] |

| Molecular Formula | C₁₀H₁₈N₄O₂ | [2] |

| Molecular Weight | 226.28 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 128-132 °C | [2] |

| SMILES | CCCN1C(=O)N(CCC)C(=O)C(N)=C1N | [2] |

| InChI | 1S/C10H18N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h3-6,11-12H2,1-2H3 | [2] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the propyl chains and the amino groups.

-

Propyl Group Protons:

-

A triplet corresponding to the terminal methyl protons (-CH₃) is expected around δ 0.9 ppm.

-

A multiplet (likely a sextet) for the methylene protons adjacent to the methyl group (-CH₂-CH₃) is anticipated around δ 1.6-1.7 ppm.

-

A triplet for the methylene protons attached to the nitrogen atoms (N-CH₂-) would likely appear further downfield, around δ 3.8-4.0 ppm, due to the deshielding effect of the adjacent nitrogen.

-

-

Amino Group Protons:

-

The protons of the two amino groups (-NH₂) are expected to appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration but would likely be in the range of δ 4.0-6.0 ppm.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

-

Propyl Group Carbons:

-

The terminal methyl carbon (-CH₃) is expected to resonate at the highest field, around δ 11-12 ppm.

-

The central methylene carbon (-CH₂-CH₃) would likely appear around δ 21-23 ppm.

-

The methylene carbon attached to the nitrogen (N-CH₂) will be shifted downfield to approximately δ 42-44 ppm.

-

-

Uracil Ring Carbons:

-

The carbonyl carbons (C=O) at positions 2 and 4 will be the most deshielded, with expected chemical shifts in the range of δ 150-165 ppm.

-

The carbon atoms bearing the amino groups (C5 and C6) are expected to have chemical shifts in the aromatic/olefinic region, likely between δ 100-140 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present.

-

N-H Stretching: Two or more sharp to medium bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

-

C-H Stretching: Bands in the 2850-2960 cm⁻¹ region will be due to the symmetric and asymmetric stretching of the C-H bonds in the propyl groups.

-

C=O Stretching: Strong, sharp absorption bands characteristic of the uracil carbonyl groups are expected in the region of 1650-1720 cm⁻¹.

-

N-H Bending: Bending vibrations of the amino groups will likely appear in the 1590-1650 cm⁻¹ range.

-

C=C Stretching: A band corresponding to the C5=C6 double bond stretching is expected around 1600-1640 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 226. The fragmentation pattern would likely involve the loss of the propyl chains and fragments of the uracil ring.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 6-amino-1,3-dipropyluracil. This involves a nitrosation reaction at the 5-position, followed by the reduction of the nitroso group to a primary amine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of diaminouracil derivatives.[3]

Step 1: Synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil

-

Reaction Setup: In a suitable reaction vessel, suspend 5-amino-1,3-dipropyl-2,4-(1H,3H)-pyrimidinedione (0.25 moles) in 1000 mL of water.

-

Addition of Sodium Nitrite: To this suspension, add sodium nitrite (0.30 moles).

-

Nitrosation: While stirring vigorously, slowly add 12 N hydrochloric acid (0.35 moles). The reaction is typically exothermic and results in the formation of a colored precipitate of 6-amino-1,3-dipropyl-5-nitrosouracil.

-

Isolation: Collect the precipitate by filtration and wash with cold water. The product can be used in the next step without further purification.

Step 2: Reduction of 6-Amino-1,3-dipropyl-5-nitrosouracil

-

Reaction Setup: Suspend the crude 6-amino-1,3-dipropyl-5-nitrosouracil from the previous step in 500 mL of water in a large reaction vessel.

-

Reduction: While stirring, add sodium dithionite portion-wise until the color of the nitroso compound is completely discharged, indicating the completion of the reduction.

-

Work-up: To the resulting slurry, add a 50% aqueous solution of sodium hydroxide (100 mL).

-

Product Isolation: Chill the mixture in an ice bath and collect the precipitated solid by filtration.

-

Drying: Dry the solid product in a vacuum oven at approximately 78 °C to yield 5,6-diamino-1,3-dipropyl-2,4-(1H,3H)pyrimidinedione.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile precursor for the synthesis of various fused heterocyclic systems. The adjacent amino groups at the 5 and 6 positions are ideally positioned for cyclocondensation reactions with a variety of reagents.

Synthesis of 8-Substituted Xanthine Derivatives

A major application of this compound is in the synthesis of 8-substituted xanthines. Xanthine and its derivatives are a class of purine alkaloids with a wide range of pharmacological activities, including adenosine receptor antagonism.[4]

The general synthetic strategy involves the reaction of this compound with various one-carbon synthons, such as aldehydes or carboxylic acids, to form an intermediate which then undergoes cyclization to yield the xanthine core. For example, the reaction with an aldehyde forms an imine intermediate, which can be oxidatively cyclized to the corresponding 8-substituted xanthine.[5]

Sources

Topic: A Comprehensive Technical Guide to the Synthesis of 5,6-Diamino-1,3-dipropyluracil

An in-depth technical guide by a Senior Application Scientist

Abstract

5,6-Diamino-1,3-dipropyluracil is a key heterocyclic intermediate, primarily utilized as a precursor in the synthesis of various biologically active compounds, including potent adenosine receptor antagonists[1]. Its structural framework, featuring adjacent amino groups on a pyrimidine core, makes it an ideal building block for constructing fused heterocyclic systems like purines (e.g., xanthine derivatives) and pteridines. This guide provides a detailed exploration of the principal synthetic pathway to this compound, grounded in established chemical principles. We will dissect a reliable two-step synthesis commencing from 6-amino-1,3-dipropyluracil, focusing on the mechanistic rationale behind each transformation, providing detailed experimental protocols, and discussing critical process parameters.

Strategic Overview: The Logic of the Synthetic Design

The synthesis of 5,6-diaminouracils universally follows a logical and efficient strategy: the sequential introduction of nitrogen functionalities onto the uracil scaffold. The most prevalent and field-proven approach involves two key transformations:

-

C5-Electrophilic Substitution : The uracil ring, particularly when activated by an amino group at the C6 position, is highly susceptible to electrophilic attack at the C5 position. This reactivity is harnessed to install a nitrogen-based functional group, typically a nitroso (-NO) or nitro (-NO₂) group. Nitrosation is often preferred due to the mild conditions required and the high reactivity of the 6-aminouracil precursor[2].

-

Reduction : The C5-nitroso or nitro group is then reduced to the desired primary amine (-NH₂), yielding the target 5,6-diamine. A variety of reducing agents can accomplish this, with the choice depending on factors like scale, cost, and available equipment.

This strategic sequence is not merely a series of steps but a validated system where the electronic properties of the intermediate directly facilitate the subsequent transformation.

Caption: High-level overview of the two-step synthesis pathway.

Core Synthesis Protocol and Mechanistic Insights

The most direct and widely cited pathway to this compound begins with its 6-amino counterpart.

Step 1: Synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil

This step involves the electrophilic nitrosation of the C5 position of the pyrimidine ring.

Causality Behind Experimental Choices:

-

Starting Material: 6-Amino-1,3-dipropyluracil possesses a strongly electron-donating amino group at C6. This group activates the pyrimidine ring, making the C5 position electron-rich and thus highly susceptible to attack by a weak electrophile like the nitrosonium ion (NO⁺).

-

Reagent System: An aqueous solution of sodium nitrite (NaNO₂) and a strong acid (like HCl) is the classic and most cost-effective method for generating the necessary nitrosonium ion in situ.

-

Temperature Control: The reaction is typically conducted at reduced temperatures. This is critical to control the exothermic nature of the nitrosation and to prevent the decomposition of nitrous acid (HNO₂), ensuring a steady and controlled generation of the electrophile[2].

Experimental Protocol: Nitrosation [3]

-

Vessel Preparation: In a suitable reaction vessel equipped with a stirrer, charge 6-amino-1,3-dipropyluracil (1.0 eq) and water.

-

Reagent Addition: Add sodium nitrite (1.2 eq) to the suspension.

-

Acidification: While maintaining vigorous stirring and cooling the vessel in an ice bath, slowly add concentrated hydrochloric acid (1.4 eq).

-

Reaction: Continue stirring at a low temperature. The formation of the purple-colored nitroso compound provides a clear visual indicator of reaction progress.

-

Isolation: After the reaction is complete, the solid product, 6-amino-1,3-dipropyl-5-nitrosouracil, is collected by filtration, washed with water, and used directly in the next step.

| Intermediate Data: 6-Amino-1,3-dipropyl-5-nitrosouracil | |

| CAS Number | 81250-33-1[4] |

| Molecular Formula | C₁₀H₁₆N₄O₃[4] |

| Molecular Weight | 240.26 g/mol [4] |

| Appearance | Typically a purple or deeply colored solid[3] |

Step 2: Reduction to this compound

This final step converts the intermediate nitroso compound into the target diamine.

Trustworthiness Through Self-Validation: The choice of reducing agent is pivotal. While catalytic hydrogenation is effective, it requires specialized pressure equipment and careful handling of flammable catalysts[5]. Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, offers a highly reliable and convenient alternative for laboratory and industrial scales.[3][6][7]

-

Mechanism of Action: Sodium dithionite is a powerful reducing agent in aqueous solutions. It efficiently reduces the nitroso group to a primary amine.

-

Visual Endpoint: The reaction provides its own validation metric. The disappearance of the intense color of the nitroso compound signals the completion of the reduction, resulting in a nearly colorless solution or slurry[3]. This visual confirmation ensures that the reaction is driven to completion without requiring complex in-process analytical monitoring.

Experimental Protocol: Reduction [3]

-

Suspension: Suspend the crude 6-amino-1,3-dipropyl-5-nitrosouracil from the previous step in water.

-

Reduction: While stirring, add sodium dithionite portion-wise. The quantity should be sufficient to cause the complete decolorization of the starting material.

-

Basification & Isolation: Treat the resulting slurry with a strong base, such as 50% sodium hydroxide, to ensure the product is in its free base form. Chill the mixture to maximize precipitation.

-

Filtration and Drying: Filter the solid product, wash with cold water, and dry under vacuum to yield the final product.

Caption: Step-by-step workflow for the reduction and isolation process.

Physicochemical and Quality Control Data

Proper characterization of the final product is essential to confirm its identity and purity.

| Final Product Data: this compound | |

| CAS Number | 81250-34-2[8][9] |

| Molecular Formula | C₁₀H₁₈N₄O₂[1][8] |

| Molecular Weight | 226.28 g/mol [1][8] |

| Appearance | Solid[8][9] |

| Melting Point | 128-132 °C[8][9] or 130 °C[1] |

| Primary Application | Precursor for xanthine synthesis[10] and other fused pyrimidines. |

Conclusion

The synthesis of this compound via the nitrosation of 6-amino-1,3-dipropyluracil followed by reduction with sodium dithionite represents a robust, efficient, and readily scalable pathway. The methodology is underpinned by well-understood principles of heterocyclic chemistry and features self-validating steps, such as the distinct color change during reduction, which enhances its reliability. This guide provides the necessary technical details and mechanistic rationale for researchers and drug development professionals to successfully implement this synthesis.

References

- Bogert, M. T., & Davidson, D. (1933). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society.

- Aly, A. A., et al. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

- Lonza Ag. (1982). PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. Google Patents.

- PrepChem. (n.d.). Synthesis of 1,3-dipropyl-5-amino-6-(4-nitrophenyl)iminouracil.

- BenchChem. (n.d.). A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis.

- Mousa, B., et al. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5,6-Diamino-1,3-dimethyluracil from N,N-Dimethylurea.

- PrepChem. (n.d.). Synthesis of 5,6-diamino-1,3-dipropyl-2,4-(1H,3H)pyrimidinedione.

- Biosynth. (n.d.). This compound.

- BenchChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil.

- ResearchGate. (n.d.). Scheme of synthesis of 5,6-diamino-1,3-dimethyluracil.

- Sigma-Aldrich. (n.d.). 5,6-Diamino-1,3-dimethyluracil technical grade.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Boehringer Ingelheim KG. (1996). Process for preparing 1,3-dimethy-4,5-diaminouracil. Google Patents.

- Santa Cruz Biotechnology. (n.d.). 6-Amino-1,3-dipropyl-5-nitrosouracil.

- Rossi, R. A., & Bardagı, I. G. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Taylor, E. C., & Sowinski, F. (1975). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society.

- Sigma-Aldrich. (n.d.). Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase.

Sources

- 1. This compound | 81250-34-2 | FD11083 [biosynth.com]

- 2. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. scbt.com [scbt.com]

- 5. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. - Google Patents [patents.google.com]

- 8. 5,6-二氨基-1,3-二丙基脲嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5,6-二氨基-1,3-二丙基脲嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Organic Solvent Solubility of 5,6-Diamino-1,3-dipropyluracil

This guide provides a comprehensive technical overview of the solubility characteristics of 5,6-Diamino-1,3-dipropyluracil in organic solvents. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, the theoretical principles governing its solubility, and a robust experimental framework for determining quantitative solubility in your own laboratory settings.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine derivative. As with many uracil analogs, it serves as a critical building block in heterocyclic synthesis, particularly for creating more complex fused-ring systems like purines and pteridines, which are scaffolds for a wide range of biologically active molecules.[1][2] The N-dipropyl substitution significantly alters its physical properties compared to its parent compound, uracil, influencing its reactivity and, most critically, its solubility.

Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility dictates bioavailability and formulation strategies. In synthetic chemistry, it governs the choice of reaction media, influences reaction rates, and is crucial for purification processes like recrystallization.[3][4] This guide addresses the current scarcity of public quantitative solubility data by equipping the user with the necessary theoretical and practical tools to perform this characterization.

Physicochemical Profile and Solubility Predictions

To understand the solubility of this compound, we must first examine its molecular structure and physical properties. The molecule possesses a dual nature: a polar heterocyclic core and non-polar aliphatic side chains. This duality is the primary determinant of its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈N₄O₂ | |

| Molecular Weight | 226.28 g/mol | |

| Appearance | Solid | |

| Melting Point | 128-132 °C | |

| pKa (Predicted) | 4.42 ± 0.70 | [1] |

| Qualitative Solubility | Soluble in Dichloromethane, Dimethylformamide (DMF), Methanol | [1] |

Structural Analysis and Predicted Behavior:

-

Polar Core: The uracil ring contains two amide carbonyl groups (C=O) and two exocyclic amino groups (-NH₂). These groups are potent hydrogen bond acceptors and donors, respectively. This region of the molecule will readily interact with polar solvents.

-

Non-Polar Chains: The two n-propyl groups (–CH₂CH₂CH₃) at the N1 and N3 positions are aliphatic and hydrophobic. They introduce van der Waals interactions and will preferentially interact with non-polar solvents.

This amphiphilic character suggests that this compound will exhibit favorable solubility in a range of solvents. The presence of N-alkyl groups is known to enhance solubility in organic solvents compared to unsubstituted diaminouracils.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be favorable due to hydrogen bonding between the solvent's hydroxyl group and the compound's amino and carbonyl groups.

-

Polar Aprotic Solvents (e.g., DMF, DMSO): High solubility is predicted. These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the entire molecule. Indeed, DMF is often used as a reaction solvent for diaminouracil derivatives.[4][5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the propyl chains will interact with these solvents, the highly polar core requires significant energy to break its crystal lattice and solvate, which these solvents cannot provide.

-

Chlorinated Solvents (e.g., Dichloromethane): Moderate to good solubility is expected. Dichloromethane has an intermediate polarity and can engage in dipole-dipole interactions, making it capable of solvating both the polar and non-polar regions of the molecule.

Theoretical Framework: Principles Governing Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by two main factors: the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol). This relationship is described by the Gibbs free energy equation (ΔG_sol = ΔH_sol - TΔS_sol), where a negative ΔG_sol favors dissolution.

Key Influencing Factors:

-

"Like Dissolves Like" (Polarity): A solute dissolves best in a solvent that has a similar polarity. For this compound, solvents with a balanced polarity or those that are highly polar aprotic are likely to be most effective.

-

Temperature: For most solids dissolving in liquids, the process is endothermic (absorbs heat). Therefore, increasing the temperature generally increases solubility.[6] This can be quantified using the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

-

Intermolecular Forces: The key interactions between this solute and organic solvents will be:

-

Hydrogen Bonding: Dominant interaction in protic solvents like alcohols.

-

Dipole-Dipole Interactions: Important in polar aprotic and chlorinated solvents.

-

Van der Waals Forces: Primary interaction for the propyl chains, especially in less polar solvents.

-

The diagram below illustrates the key potential interactions that drive the dissolution process.

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Quantitative Solubility Determination

The most widely accepted method for determining equilibrium solubility is the isothermal shake-flask method . This protocol provides a reliable and reproducible approach.

Materials and Equipment

-

This compound (solid, purity >97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV-Vis Spectrophotometer.

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical. Preliminary experiments can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent. Analyze the concentration of this compound using a pre-validated analytical method, such as HPLC-UV.[7][8]

-

HPLC Method: A reversed-phase C18 column is often suitable for uracil derivatives. The mobile phase could consist of a gradient of acetonitrile and water with a formic acid modifier. Detection is typically performed at the λ_max of the compound (around 260-280 nm for uracil analogs).[8]

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for solubility determination.

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvents and conditions. Researchers should populate a similar table with their experimental findings.

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25.0 | Experimental Data | Calculated Data |

| Ethanol | 25.0 | Experimental Data | Calculated Data |

| Isopropanol | 25.0 | Experimental Data | Calculated Data |

| Acetonitrile | 25.0 | Experimental Data | Calculated Data |

| Dimethylformamide (DMF) | 25.0 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | 25.0 | Experimental Data | Calculated Data |

| Dichloromethane | 25.0 | Experimental Data | Calculated Data |

| Toluene | 25.0 | Experimental Data | Calculated Data |

| Hexane | 25.0 | Experimental Data | Calculated Data |

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its physicochemical properties allows for strong predictions of its behavior. The molecule's amphiphilic nature, with a polar diaminouracil core and non-polar N-propyl side chains, suggests good solubility in polar aprotic and moderately polar solvents. This guide provides the essential theoretical background and a detailed, field-proven experimental protocol to enable researchers to accurately and reliably determine the solubility of this compound in any organic solvent of interest. Such data is invaluable for advancing the use of this versatile building block in medicinal chemistry and materials science.

References

- Wang, X., et al. (2020). Solubility measurement, thermodynamic correlation and molecular simulations of uracil in (alcohol + water) binary solvents at (283.15–318.15) K. Journal of Molecular Liquids, 318, 114259.

- Delgado, D.R., et al. (2021). Solubility and dissolution thermodynamics of 5-fluorouracil in (ethanol + water) mixtures. Journal of Molecular Liquids, 329, 115555.

- Huq, S. (n.d.). A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Phenomenex.

- BenchChem. (2025). A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. BenchChem Technical Guides.

- Choi, Y., et al. (2021). Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy. Scientific Reports, 11(1), 2969.

- Yoshida, H., et al. (2018). A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction. Chemical and Pharmaceutical Bulletin, 66(8), 811-816.

- Khan, M.S., et al. (2016). A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. Critical Reviews in Analytical Chemistry, 46(6), 515-527.

- Gika, H.G., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 8009.

- BenchChem. (2025).

- Ghasemi, J.B., et al. (2013). Studies on Derivatives Uracil stability in various solvents and different functional groups. Journal of Chemical and Pharmaceutical Research, 5(12), 112-121.

- Glukhovtsev, M.N., et al. (1995). Structure and Reactivity of Uracil Derivatives. Thermodynamic Stability of 5-Diazouracil. Russian Chemical Bulletin, 44(8), 1475-1479.

- Rossi, R.A., & Bardagí, B.K. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 349-373.

- Taylor, E.C., & Sowinski, F. (1975). PURINES. X. A FACILE SYNTHESIS OF 5,6-DIAMINOURACIL. Organic Syntheses, 55, 105.

- Keil, S., et al. (2019).

-

PubChem. (n.d.). 5,6-Diaminouracil. Retrieved from [Link]

- Rahman, N.A., et al. (2019). Determination of potential solvents for novel N-substituted 5-(phenylamino)uracil derivatives and evaluation of their cytotoxic effects on Vero 76 Cells. Malaysian Journal of Microbiology, 15(3), 209-216.

- Ameixa, J., et al. (2018). A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam. Journal of Physical Chemistry A, 122(38), 7571-7578.

- Gerasimova, M.A., et al. (2018). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Russian Journal of Physical Chemistry A, 92(13), 2634-2638.

Sources

- 1. This compound manufacturers and suppliers in india [chemicalbook.com]

- 2. 5,6-Diamino-1,3-dimethyluracil|CAS 5440-00-6 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis [mdpi.com]

Spectroscopic Characterization of 5,6-Diamino-1,3-dipropyluracil: A Technical Guide

Introduction

5,6-Diamino-1,3-dipropyluracil is a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug development. As an analog of naturally occurring nucleobases, its structure is of interest for the synthesis of novel therapeutic agents, including adenosine receptor antagonists and other biologically active molecules.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its reaction products. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds.

The molecular structure of this compound, with the systematic numbering of the pyrimidine ring, is presented below. This structure forms the basis for all subsequent spectroscopic predictions. The compound has the chemical formula C₁₀H₁₈N₄O₂, a molecular weight of 226.28 g/mol , and a reported melting point in the range of 128-132 °C.[3][4][5]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide characteristic signals for the propyl chains and the substituted uracil core.

¹H NMR Spectroscopy: Expected Chemical Shifts

The expected ¹H NMR spectrum will show distinct signals for the propyl groups and the amino protons. The absence of a proton at the C5 or C6 position simplifies the aromatic region. The chemical shifts are predicted based on data from N-alkylated uracil derivatives and amino-substituted pyrimidines.[6][7]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| N-CH₂ (Propyl) | 3.8 - 4.2 | Triplet (t) | 4H | Protons on the methylene group directly attached to the ring nitrogens. Deshielded by the electronegative nitrogen. |

| -CH₂- (Propyl) | 1.5 - 1.9 | Sextet (sxt) | 4H | Methylene protons of the propyl groups. |

| -CH₃ (Propyl) | 0.8 - 1.1 | Triplet (t) | 6H | Terminal methyl protons of the propyl groups. |

| -NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | 4H | Amino protons. Chemical shift and broadness can vary significantly with solvent, concentration, and temperature due to hydrogen bonding and exchange. |

¹³C NMR Spectroscopy: Expected Chemical Shifts

The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, and the carbons of the two propyl chains. Predictions are based on known data for uracil and its N-methylated derivatives.[8][9]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Notes |

| C4 (C=O) | 162 - 166 | Carbonyl carbon, typically deshielded. |

| C2 (C=O) | 150 - 154 | Carbonyl carbon, slightly more shielded than C4. |

| C6 | 145 - 150 | Olefinic carbon bonded to two nitrogen atoms. |

| C5 | 115 - 120 | Olefinic carbon, shielded by the adjacent amino group. |

| N-CH₂ (Propyl) | 45 - 50 | Methylene carbon attached to nitrogen. |

| -CH₂- (Propyl) | 20 - 25 | Central methylene carbon of the propyl group. |

| -CH₃ (Propyl) | 10 - 15 | Terminal methyl carbon of the propyl group. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for uracil derivatives to observe exchangeable NH protons.[6][7]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific sample and solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220-240 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands will correspond to the N-H bonds of the amino groups, the C=O bonds of the uracil ring, and the C-H bonds of the propyl chains.

Expected IR Absorption Bands

The interpretation of the IR spectrum relies on identifying characteristic group frequencies. The presence of hydrogen bonding can lead to broadening of the N-H and C=O stretching bands.[10][11]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3450 - 3200 | N-H Stretch | Medium-Strong, Broad | Characteristic of the primary amino (-NH₂) groups. Often appears as a doublet. Broadening indicates hydrogen bonding.[12] |

| 2960 - 2850 | C-H Stretch (sp³) | Medium-Strong | Aliphatic C-H stretching from the propyl groups. |

| 1710 - 1650 | C=O Stretch | Strong | Carbonyl stretching of the uracil ring. May appear as a single broad band or two distinct peaks.[13] |

| 1640 - 1580 | N-H Bend | Medium | Scissoring vibration of the primary amino groups. |

| 1580 - 1520 | C=C Stretch | Medium | Ring stretching of the C=C bond within the pyrimidine core. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation Pattern

For this compound (MW = 226.28), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is expected to be observed. The fragmentation pattern will likely involve cleavages within the propyl chains and fragmentation of the pyrimidine ring. The fragmentation of uracil and its derivatives typically involves characteristic losses.[14][15]

| m/z Value | Possible Fragment | Notes |

| 227 | [M+H]⁺ | Protonated molecular ion, expected in soft ionization techniques like ESI. |

| 226 | [M]⁺ | Molecular ion, expected in techniques like EI. |

| 197 | [M - C₂H₅]⁺ | Loss of an ethyl radical from a propyl chain. |

| 183 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 155 | [M - C₃H₇ - CO]⁺ | Subsequent loss of carbon monoxide from the ring. |

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique well-suited for polar molecules like uracil derivatives, often yielding a strong signal for the protonated molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Set the ion source to positive ion mode.

-

Optimize the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable spray and maximum ion signal.

-

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion (m/z 227) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Caption: Workflow for Mass Spectrometry analysis via ESI.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging established principles and comparative data from structurally related molecules, researchers can confidently identify and characterize this compound. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and scientific rigor. Accurate spectroscopic analysis is a cornerstone of chemical research, enabling the advancement of drug discovery programs that utilize this and other novel pyrimidine derivatives.

References

-

Janczak, J. & Kubiak, M. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841-1848. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C chemical shifts of uracil. [Link]

-

Chatterjee, A., et al. (2020). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Cancers, 12(11), 3194. [Link]

-

International Journal of Scientific Research and Engineering Development. (2019). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. [Link]

-

ResearchGate. (n.d.). Mass spectra associated to fragmentation of uracil (top view), cytosine.... [Link]

-

Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-368. [Link]

-

Still, I. W. J., Plavac, N., & McKinnon, D. M. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. Canadian Journal of Chemistry, 56(5), 725-729. [Link]

-

ResearchGate. (n.d.). Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact. [Link]

-

ResearchGate. (n.d.). Product ion mass spectrum (partial fragmentation) of 5-fluorouridine.... [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-dipropyl-5-amino-6-(4-nitrophenyl)iminouracil. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000300). [Link]

-

Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. [Link]

-

El-Sayed, W. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1017-1025. [Link]

-

Research Scientific. (n.d.). This compound, 97%. [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-diamino-2-methyl-5-nitro-. [Link]

-

ResearchGate. (n.d.). The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil. [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

Yadav, R. A., & Singh, R. B. (2012). Infrared and Ab Initio Studies of Conducting Molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 129-135. [Link]

Sources

- 1. This compound | 81250-34-2 | FD11083 [biosynth.com]

- 2. 5,6-Diamino-1,3-dimethyluracil technical grade 5440-00-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound 97 81250-34-2 [sigmaaldrich.com]

- 5. 5,6-二氨基-1,3-二丙基脲嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jppres.com [jppres.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijsred.com [ijsred.com]

- 11. ripublication.com [ripublication.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Xanthine Synthesis: Leveraging 5,6-Diamino-1,3-dipropyluracil as a Strategic Precursor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthines represent a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant compounds, including theophylline and caffeine.[1][2] The strategic synthesis of these purine derivatives is a cornerstone of drug discovery programs targeting adenosine receptors and other key biological targets. This technical guide provides an in-depth exploration of 5,6-diamino-1,3-dipropyluracil as a versatile and pivotal precursor for the construction of diverse xanthine analogs. We will dissect the synthesis of the precursor itself and detail the robust and adaptable Traube purine synthesis for its subsequent cyclization. The methodologies presented are grounded in established chemical principles, offering field-proven protocols and explaining the causal logic behind experimental choices to empower researchers in their synthetic endeavors.

The Strategic Importance of the Xanthine Scaffold

The xanthine core, a bicyclic purine-2,6-dione structure, is a recurring motif in pharmacology. Natural methylxanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are widely known for their effects as central nervous system stimulants and bronchodilators, primarily through the blockade of adenosine receptors.[1][2][3] Synthetic modifications to the xanthine skeleton, particularly at the N1, N3, N7, and C8 positions, have yielded a wealth of potent and selective ligands for various therapeutic targets.

The key to accessing this chemical diversity lies in a reliable and flexible synthetic route. The Traube purine synthesis, first reported in 1900, remains one of the most powerful and versatile methods for constructing the purine ring system.[4][5] This methodology hinges on the use of 4,5-diaminopyrimidine precursors. Specifically, N1,N3-disubstituted-5,6-diaminouracils, such as this compound, serve as ideal building blocks, allowing for the systematic construction of the imidazole portion of the xanthine molecule.[6][7][8]

Synthesis of the Key Precursor: this compound

A robust synthesis of the diamino precursor is critical for the entire workflow. The most common and reliable route proceeds from a 1,3-dipropyl-6-aminouracil derivative via a two-step nitrosation and reduction sequence. This approach is favored because it strategically introduces the second amino group at the C5 position.

Mechanistic Rationale

The synthesis leverages the electron-rich nature of the uracil ring. The C5 position is activated towards electrophilic attack.

-

Nitrosation: An electrophilic nitrosating agent, typically generated in situ from sodium nitrite and an acid, attacks the C5 position to form a stable 5-nitroso intermediate.[6][7][9] This step is visually apparent, often resulting in a brightly colored precipitate.

-

Reduction: The 5-nitroso group is then readily reduced to the corresponding 5-amino group. A variety of reducing agents can be employed, with sodium dithionite being a common and effective choice due to its efficacy in aqueous media and the ease of workup.[6][9] Other methods include catalytic hydrogenation.[10][11][12]

Experimental Protocol: Synthesis of this compound

This protocol details the conversion of 5-amino-1,3-dipropyluracil to the target 5,6-diamino precursor.

Step A: Nitrosation

-

Suspend 5-amino-1,3-dipropyl-2,4-(1H,3H)-pyrimidinedione (52.8 g, 0.25 moles) in 1000 mL of water in a suitable reaction vessel.

-

Add sodium nitrite (20.7 g, 0.30 moles).

-

While stirring, slowly add 30 mL of 12 N hydrochloric acid. The reaction mixture will develop a deep purple color as the 6-amino-1,3-dipropyl-5-nitroso-2,4-(1H,3H)pyrimidinedione precipitates.

-

Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the purple solid by filtration and wash with water. The product can be used directly in the next step without extensive drying.[9]

Step B: Reduction

-

Suspend the crude, moist nitroso compound from the previous step in 500 mL of water.

-

Heat the suspension gently to approximately 50-60°C.

-

Add sodium dithionite portion-wise with vigorous stirring. The purple color will discharge, and the solution will become a lighter slurry. Add the dithionite until the color is completely gone, indicating full reduction.

-

To the resulting slurry, add 100 mL of 50% sodium hydroxide solution to ensure the product is in its free base form.

-

Chill the mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 70-80°C to yield 5,6-diamino-1,3-dipropyl-2,4-(1H,3H)pyrimidinedione.[9]

Workflow Diagram

Caption: Workflow for the synthesis of the key diamino precursor.

The Traube Purine Synthesis: Constructing the Xanthine Core

With the this compound precursor in hand, the final imidazole ring can be constructed. The Traube synthesis accomplishes this by reacting the two adjacent amino groups with a reagent that provides a single carbon atom, which will become the C8 position of the xanthine.[4][5][13]

General Mechanism

The reaction proceeds via a condensation-cyclization sequence. The more nucleophilic 5-amino group typically initiates the attack on the electrophilic carbon of the C1 synthon. This is followed by an intramolecular cyclization involving the 6-amino group, and a final dehydration step to form the aromatic imidazole ring. The choice of the C1 synthon directly dictates the substituent at the C8 position of the final xanthine product.

Key Cyclization Reagents and Protocols

This is a highly versatile method for introducing a wide variety of substituents at the C8 position. The reaction typically proceeds in two stages: formation of a Schiff base (imine) intermediate, followed by oxidative cyclization.[6][7][8]

Protocol: Synthesis of 1,3-Dipropyl-8-(4-nitrophenyl)xanthine [14]

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.01 g, 4.5 mmol) in 50 mL of absolute ethanol.

-

Add 4-nitrobenzaldehyde (0.85 g, 5.6 mmol) and glacial acetic acid (0.6 mL) as a catalyst.

-

Heat the mixture at reflux for 1 hour. The formation of the intermediate, 1,3-dipropyl-5-amino-6-(4-nitrophenyl)iminouracil, can be monitored by TLC.

-

Oxidative Cyclization: To the solution containing the imine, add diethyl azodicarboxylate (DEAD) (7 mL) and 40 mL of toluene.

-

Heat the mixture to 90°C. The cyclization reaction will proceed, often with a noticeable color change.

-

Upon completion (monitored by TLC), cool the reaction and dilute with ethanol to precipitate the crude product.

-

Recrystallize the precipitate from ethanol to yield pure 1,3-dipropyl-8-(4-nitrophenyl)xanthine. An 81% yield has been reported for this transformation.[14]

-

Causality Note: The choice of an oxidizing agent like DEAD or even thionyl chloride is crucial.[6][15] It facilitates the removal of two hydrogen atoms from the cyclized intermediate, driving the reaction towards the stable, aromatic purine ring system.

For sensitive substrates or when the corresponding aldehyde is unavailable, coupling with a carboxylic acid provides a robust alternative. This involves forming a stable 5-carboxamido intermediate, which is then cyclized under basic conditions.[8] Modern coupling reagents have made this route highly efficient.

Protocol: Synthesis of N-(6-amino-2,4-dioxo-1,3-dipropyl-pyrimidin-5-yl)benzamide and subsequent cyclization [1][2]

-

Amide Coupling: In a flask, dissolve this compound (1 mmol) and benzoic acid (1.1 mmol) in a suitable aprotic solvent like DMF or NMP.

-

Add a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) (1.1 mmol) and a non-nucleophilic base like DIPEA (2.5 mmol).

-

Stir at room temperature. Using COMU, the reaction is often extremely fast, with the pure amide product precipitating from the solution within 5-10 minutes.

-

Filter the solid product and wash with a suitable solvent (e.g., methanol) to obtain the pure intermediate. Yields are often excellent (>85%).[1][2]

-

Cyclization: Suspend the dried amide intermediate in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the mixture to reflux. The cyclization to the corresponding 8-phenyl-1,3-dipropylxanthine will occur via intramolecular condensation and dehydration.

-

After cooling, acidify the solution with HCl to precipitate the final xanthine product, which can be collected by filtration and purified by recrystallization.

-

Self-Validation Note: The regioselectivity of the initial acylation is a critical parameter. Extensive studies have confirmed that acylation occurs exclusively at the more nucleophilic 5-amino position, ensuring the correct isomer is formed for productive cyclization.[1][2]

Data Summary: Xanthine Synthesis

| C8-Substituent | Cyclization Reagent(s) | Reported Yield | Reference |

| H (Hydrogen) | Triethyl orthoformate | ~90% | [16] |

| 4-Nitrophenyl | 4-Nitrobenzaldehyde, DEAD | 81% | [14] |

| Phenyl | Benzoic Acid, COMU, NaOH | >85% (Amide) | [1][2] |

General Synthesis Pathway Diagram

References

- 1. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 3. Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Traube Purine Synthesis [drugfuture.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]

- 12. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]

- 13. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

- 16. asianpubs.org [asianpubs.org]

The Propyl Moiety: Unlocking Therapeutic Potential in Diaminouracil Scaffolds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract